

Comparative Analysis of Milpecitinib Crossreactivity with Other Kinases

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Compound of Interest		
Compound Name:	Milpecitinib	
Cat. No.:	B2896994	Get Quote

Notice: Information regarding "Milpecitinib" is not available in the public domain as of November 2025. The following guide has been generated using Tofacitinib, a well-characterized Janus Kinase (JAK) inhibitor, as a representative example to illustrate the requested format and content. This guide can serve as a template for the analysis of Milpecitinib when data becomes available.

Introduction to Tofacitinib

Tofacitinib is an oral medication classified as a Janus kinase (JAK) inhibitor. It functions by modulating the signaling of various cytokines and growth factors involved in immune and inflammatory responses. Primarily, Tofacitinib shows inhibitory activity against JAK1, JAK2, and JAK3. Its efficacy in treating autoimmune diseases stems from its ability to block the JAK-STAT signaling pathway, which is crucial for the function of numerous pro-inflammatory cytokines. This guide provides a comparative analysis of Tofacitinib's cross-reactivity with a panel of other kinases, supported by experimental data and protocols.

Kinase Inhibition Profile of Tofacitinib

The following table summarizes the inhibitory activity of Tofacitinib against its primary targets and a selection of off-target kinases. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the kinase activity.



Kinase Target	IC50 (nM)	Assay Type	Reference
Primary Targets			
JAK1	1	Biochemical Assay	[1][2]
JAK2	20	Biochemical Assay	[1][2]
JAK3	112	Biochemical Assay	[1][2]
Off-Target Kinases			
TYK2	344	Biochemical Assay	[2]
LCK	>10,000	Biochemical Assay	[1]
SRC	>10,000	Biochemical Assay	[1]
ZAP70	4,200	Biochemical Assay	[1]
ROCK2	560	Biochemical Assay	[3]
MST2	870	Biochemical Assay	[3]
GCK	1,200	Biochemical Assay	[3]
PIM1	1,500	Biochemical Assay	[3]

Experimental Protocols Biochemical Kinase Inhibition Assay (General Protocol)

The cross-reactivity of Tofacitinib is typically determined using in vitro biochemical assays. A general protocol for such an assay is outlined below:

- Reagents and Materials:
 - Recombinant human kinases
 - Kinase-specific peptide substrate
 - Adenosine triphosphate (ATP), [y-33P]ATP
 - Tofacitinib (or test compound)



- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- 96-well filter plates
- Scintillation counter

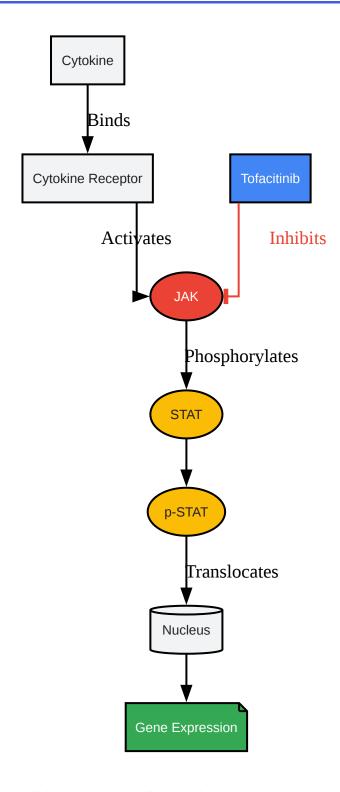
Procedure:

- 1. The test compound (Tofacitinib) is serially diluted in DMSO and then further diluted in the assay buffer.
- 2. The recombinant kinase, peptide substrate, and the test compound are pre-incubated in the assay plate for 10-15 minutes at room temperature.
- 3. The kinase reaction is initiated by the addition of a mixture of ATP and [y-33P]ATP.
- 4. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- 5. The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
- 6. The phosphorylated substrate is captured on the filter plate, and unincorporated [y-33P]ATP is washed away.
- 7. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- 8. The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway targeted by Tofacitinib and a typical experimental workflow for assessing kinase cross-reactivity.





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Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and gene expression.





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Caption: Workflow for determining kinase inhibition IC50 values.

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